molecular formula C10H17N3O2 B14287370 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate CAS No. 115019-26-6

3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate

Cat. No.: B14287370
CAS No.: 115019-26-6
M. Wt: 211.26 g/mol
InChI Key: DPJIESFRXWNTPY-UHFFFAOYSA-N
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Description

3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate is a chemical compound known for its unique structure and properties It is a diazonium compound, which means it contains a diazonium group (-N₂⁺) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate typically involves the diazotization of an amine precursor. The process generally includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

    Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base such as sodium hydroxide.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or stannous chloride (SnCl₂) are used under mild conditions.

Major Products Formed

    Substitution Reactions: Halogenated compounds, hydroxylated compounds, or substituted amines.

    Coupling Reactions: Azo compounds with vibrant colors, used in dyes and pigments.

    Reduction Reactions: Secondary amines.

Scientific Research Applications

3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and pigments.

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate involves the reactivity of the diazonium group. The diazonium ion is highly electrophilic and can react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in substitution and coupling reactions, where the diazonium group is replaced or coupled with other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Diazonio-4-[di(propan-2-yl)amino]-4-oxobut-2-en-2-olate is unique due to its specific structure, which combines a diazonium group with a diisopropylamino moiety

Properties

CAS No.

115019-26-6

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-diazo-3-oxo-N,N-di(propan-2-yl)butanamide

InChI

InChI=1S/C10H17N3O2/c1-6(2)13(7(3)4)10(15)9(12-11)8(5)14/h6-7H,1-5H3

InChI Key

DPJIESFRXWNTPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)C(=O)C(=[N+]=[N-])C(=O)C

Origin of Product

United States

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